molecular formula C23H25N3O4S2 B2690760 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 942000-46-6

2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2690760
CAS No.: 942000-46-6
M. Wt: 471.59
InChI Key: LUNXEHOKZRBRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole-containing acetamide derivative featuring dual 4-methoxyphenyl substituents. Its structure integrates a 1,3-thiazole core modified at the 2-position with a sulfanyl-linked carbamoylmethyl group and at the 4-position with an acetamide moiety substituted with a 4-methoxyphenethyl chain. The presence of methoxy groups enhances lipophilicity and may influence bioavailability, while the thiazole ring and amide bonds contribute to hydrogen-bonding interactions, critical for biological activity.

Properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-29-19-7-3-16(4-8-19)11-12-24-21(27)13-18-14-31-23(26-18)32-15-22(28)25-17-5-9-20(30-2)10-6-17/h3-10,14H,11-13,15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNXEHOKZRBRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions.

    Carbamoylation: The carbamoyl group is introduced using carbamoyl chloride in the presence of a base.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of coupling agents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carbamoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs primarily differ in heterocyclic cores (e.g., 1,2,4-triazole, benzothiazole) and substituent patterns. Key examples include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 1,3-Thiazole 4-Methoxyphenyl (x2), carbamoylmethylsulfanyl, phenethylacetamide ~483.56 (calculated) Dual methoxy groups; thiazole core for potential π-π stacking
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 1,2,4-Triazole + Benzothiazole 4-Chlorophenyl, 4-methoxyphenyl, methylbenzothiazole ~592.09 Chlorine atom enhances electronegativity; benzothiazole extends conjugation
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Simple Acetamide 2-Aminophenylsulfanyl, 4-methoxyphenyl ~302.37 Primary amine for hydrogen bonding; simpler scaffold
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, amino group ~280–320 (range) Furan enhances solubility; amino group aids in target binding

Structural Insights :

  • Substituent Effects : The 4-methoxyphenyl groups in the target compound increase hydrophobicity, favoring membrane penetration, while chlorine in the triazole analog () may improve target affinity via halogen bonding.
  • Bioactive Moieties : The carbamoylmethylsulfanyl group in the target compound is structurally distinct from the furan or benzothiazole groups in analogs, suggesting divergent binding modes .

Activity Trends :

  • Anti-Exudative Effects : The target compound’s thiazole-acetamide scaffold aligns with derivatives showing 40–60% edema reduction in preclinical models, comparable to diclofenac sodium ().
  • Antimicrobial Potency : Triazole analogs (e.g., ) exhibit broader-spectrum activity than thiazole derivatives, likely due to enhanced electron-withdrawing substituents.
Computational and Docking Insights

Molecular docking studies (e.g., Glide XP scoring ) suggest that the target compound’s methoxy and thiazole groups participate in hydrophobic enclosure and hydrogen-bonding interactions with enzymes like COX-2 or bacterial dihydrofolate reductase.

Biological Activity

2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity. The presence of the thiazole moiety is particularly significant as it often enhances the interaction with biological targets.

PropertyValue
Molecular FormulaC19H25N3O3S
Molecular Weight373.54 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate enzyme activities and influence signaling pathways critical for cellular function.

Molecular Targets:

  • Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors: It may bind to receptors that regulate cell proliferation and apoptosis.

Pathways Influenced:

  • Cell Signaling: By modulating pathways such as MAPK and PI3K/Akt, the compound can affect cell survival and growth.
  • Gene Expression: It may alter the expression levels of genes involved in inflammation and cancer progression.

Antimicrobial Activity

Research has indicated that compounds with similar thiazole structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potential against various bacterial strains, including drug-resistant varieties.

Example Study:
In a study assessing antimicrobial efficacy, the compound demonstrated an inhibitory concentration (IC50) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Similar thiazole derivatives have shown promising results in inhibiting cancer cell proliferation.

Case Study:
A study involving A549 human lung adenocarcinoma cells revealed that compounds with structural similarities to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound's structure can enhance or diminish its biological activity.

Key Findings:

  • Thiazole Ring: Essential for cytotoxic activity; modifications at this position significantly affect potency.
  • Methoxy Groups: The presence of methoxy substituents on the phenyl rings increases lipophilicity, enhancing cellular uptake.
  • Carbamoyl Moiety: Plays a role in binding affinity to target proteins.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound contains a thiazole ring core with sulfanyl and carbamoyl linkages, two 4-methoxyphenyl groups, and an acetamide side chain. These features confer reactivity and potential interactions with biological targets:

  • The thiazole ring enables π-π stacking and hydrogen bonding with enzymes or receptors .
  • Methoxyphenyl groups enhance lipophilicity, improving membrane permeability .
  • Sulfanyl bridges may act as redox-active sites or participate in disulfide bond formation .

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for high yield?

Synthesis typically involves:

  • Step 1: Formation of the thiazole ring via Hantzsch thiazole synthesis (e.g., condensation of thiourea derivatives with α-haloketones) .
  • Step 2: Sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions .
  • Step 3: Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) . Critical conditions :
  • Temperature control (60–80°C for thiazole cyclization) .
  • pH adjustment (neutral to mildly basic for sulfanyl group stability) .
  • Solvent choice (DMF or acetonitrile for solubility) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • NMR spectroscopy (1H/13C, COSY, HSQC) to resolve overlapping signals from aromatic and thiazole protons .
  • HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water gradient) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yield or impurity issues?

  • Design of Experiments (DOE): Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors .
  • Catalyst screening: Test alternatives like DMAP or pyridine derivatives for acetamide coupling efficiency .
  • In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. What methodological approaches are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Target identification: Use affinity chromatography or pull-down assays with biotinylated analogs .
  • Enzyme inhibition assays: Measure IC50 values against kinases or proteases using fluorogenic substrates .
  • Computational docking: Model interactions with binding pockets (e.g., using AutoDock Vina) .

Q. How should researchers analyze contradictory reports on the compound’s biological activity across studies?

  • Assay standardization: Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls .
  • Dose-response validation: Replicate studies with a wider concentration range (e.g., 1 nM–100 µM) .
  • Meta-analysis: Correlate structural analogs’ activities to identify substituent effects .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

  • 2D NMR techniques: Use HSQC and HMBC to assign ambiguous proton environments .
  • Isotopic labeling: Synthesize deuterated analogs to simplify splitting patterns .
  • Computational NMR prediction: Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .

Q. How can researchers design stability studies to evaluate the compound under physiological conditions?

  • pH stability: Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal stability: Use accelerated aging (40–60°C) to predict shelf life .
  • Metabolic stability: Test with liver microsomes to assess CYP450-mediated oxidation .

Notes

  • Methodological answers emphasize experimental design and troubleshooting.
  • Advanced questions address gaps in reproducibility and mechanistic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.